molecular formula C20H21NO3 B15029890 N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide

N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide

Cat. No.: B15029890
M. Wt: 323.4 g/mol
InChI Key: HJRPMILZYXSXBO-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarboxamide group linked to a dibenzofuran scaffold substituted with a methoxy group at the 2-position. This compound belongs to a broader class of carboxamide derivatives, which are notable for their structural diversity and applications in medicinal chemistry, materials science, and coordination chemistry. The methoxy group may influence electronic properties and intermolecular interactions, such as hydrogen bonding .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C20H21NO3/c1-23-19-11-15-14-9-5-6-10-17(14)24-18(15)12-16(19)21-20(22)13-7-3-2-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H,21,22)

InChI Key

HJRPMILZYXSXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate aromatic precursors under acidic or basic conditions.

    Amidation: The final step involves the reaction of the methoxydibenzo[b,d]furan intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Carboxamide Derivatives
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
N-(2-Methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide Dibenzofuran + cyclohexane 2-Methoxy on dibenzofuran Carboxamide, aromatic ether Target
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) Naphthalene + cyclohexane Thiourea bridge (N–C=S) Carboxamide, thiourea
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) Phenyl + cyclohexane 3-Hydroxy, 5-isopentyl on phenyl Carboxamide, hydroxyl, branched alkyl
N-(5-(Furan-3-yl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10c) Isothiazolopyridine + cyclohexane Furan-3-yl substituent Carboxamide, heteroaromatic systems
1,3-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene Cycloheptafuran + benzene Dicationic structure with fused furan rings Oxo-furan, cationic centers

Key Observations :

  • Backbone Diversity : The target compound’s dibenzofuran core distinguishes it from naphthalene (H₂L₉) or phenyl (12a) analogs. Heteroaromatic systems like isothiazolopyridine (10c) or cycloheptafuran (5) introduce distinct electronic and steric profiles .
  • Functional Groups: Thiourea derivatives (e.g., H₂L₉) exhibit S-donor sites for metal coordination, unlike the methoxy and carboxamide groups in the target compound .
  • Conformational Flexibility : The cyclohexane ring in all compounds adopts a chair conformation, as confirmed by X-ray crystallography in H₂L₉ .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison
Compound IR (cm⁻¹) ¹H-NMR Features Melting Point (°C) Solubility
Target Compound Not reported Not reported Not reported Likely low polarity
H₂L₉ (thiourea derivative) 3256-3227 (N–H), 1670 (C=O) δ 1.2–2.1 (cyclohexane), δ 7.2–8.5 (aryl) 158–160 Moderate in DMSO
12a (antituberculosis agent) 3300 (O–H), 1650 (C=O) δ 1.5–2.0 (cyclohexane), δ 6.8 (aryl) 59 (decomp.) Ethanol-soluble
10c (kinase inhibitor) 1675 (C=O) δ 1.6–2.1 (cyclohexane), δ 6.8–8.4 (aryl) Not reported Organic solvents

Analysis :

  • The absence of thiourea (C=S) in the target compound eliminates the 1250–1300 cm⁻¹ IR band seen in H₂L₉ .
  • Methoxy groups typically show C–O stretches near 1250 cm⁻¹ and δ 3.8–4.0 ppm in ¹H-NMR, distinguishing the target compound from hydroxylated analogs like 12a .

Comparison :

  • The target compound likely requires a dibenzofuran precursor functionalized at the 3-position for amide bond formation, analogous to H₂L₉’s amine condensation .
  • Suzuki coupling (used in 10c) could attach aryl groups to dibenzofuran if halogenated intermediates are available .

Conformational and Crystallographic Analysis

  • Cyclohexane Conformation : All compounds exhibit a chair conformation for the cyclohexane ring, as seen in H₂L₉’s X-ray structure. Puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity .

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